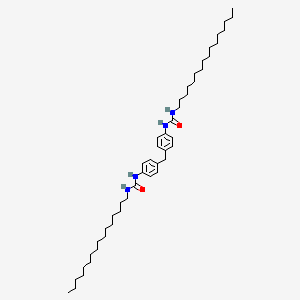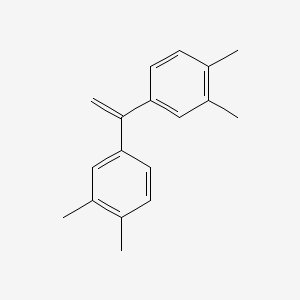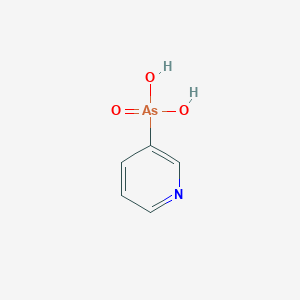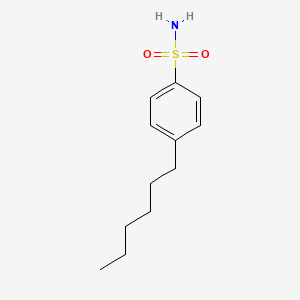
Cyclobutane, heptafluoro(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its unique structure, which includes a cyclobutane ring substituted with heptafluoro and trifluoromethyl groups. The presence of multiple fluorine atoms imparts distinct chemical and physical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
The synthesis of cyclobutane, heptafluoro(trifluoromethyl)- typically involves [2 + 2] cycloaddition reactions . This method is widely used for synthesizing cyclobutane derivatives due to its efficiency and versatility. The reaction conditions often include the use of photochemical or thermal activation to facilitate the cycloaddition process. Industrial production methods may involve the use of specialized catalysts and controlled environments to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Cyclobutane, heptafluoro(trifluoromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Photochemical Reactions: The compound is known to participate in photochemical reactions, which can lead to the formation of various products depending on the reaction conditions.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed from these reactions vary based on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Cyclobutane, heptafluoro(trifluoromethyl)- has several applications in scientific research, including:
Mécanisme D'action
The mechanism by which cyclobutane, heptafluoro(trifluoromethyl)- exerts its effects is primarily related to its ability to participate in various chemical reactions. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to interact with different molecular targets. The pathways involved in its reactions often include radical intermediates and the formation of stable fluorinated products .
Comparaison Avec Des Composés Similaires
Cyclobutane, heptafluoro(trifluoromethyl)- can be compared to other fluorinated cyclobutanes, such as:
Octafluorocyclobutane: This compound has a similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Hexafluoro-bis(trifluoromethyl)cyclobutane: This compound contains two trifluoromethyl groups, which further enhances its stability and reactivity compared to cyclobutane, heptafluoro(trifluoromethyl)-.
The uniqueness of cyclobutane, heptafluoro(trifluoromethyl)- lies in its specific substitution pattern, which imparts distinct chemical properties and makes it valuable for various applications.
Propriétés
Numéro CAS |
5187-89-3 |
|---|---|
Formule moléculaire |
C5F10 |
Poids moléculaire |
250.04 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4-heptafluoro-4-(trifluoromethyl)cyclobutane |
InChI |
InChI=1S/C5F10/c6-1(5(13,14)15)2(7,8)4(11,12)3(1,9)10 |
Clé InChI |
ZVXOHSHODRJTCP-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(C1(F)F)(F)F)(F)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethyl N-butylcarbamate](/img/structure/B14742070.png)

![4,4'-[1,4-Phenylenebis(methylene)]dianiline](/img/structure/B14742079.png)

![ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate](/img/structure/B14742097.png)


![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide;phosphoric acid](/img/structure/B14742123.png)


![Ethyl 6-[(ethoxycarbonyl)amino]hexanoate](/img/structure/B14742136.png)



